molecular formula C10H9FO3 B1449745 7-Fluorochroman-3-carboxylic acid CAS No. 1410797-04-4

7-Fluorochroman-3-carboxylic acid

Cat. No. B1449745
M. Wt: 196.17 g/mol
InChI Key: ZWDJJPHDKFWADW-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “7-Fluorochroman-3-carboxylic acid” are not clearly documented in the available resources .

Scientific Research Applications

Environmental Impacts and Alternatives

Research into fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) sheds light on the ongoing transition from potentially harmful chemicals to safer alternatives. This transition is critical for reducing environmental and health risks associated with certain fluorinated substances. The review by Wang et al. (2013) highlights over 20 fluorinated substances used in various industrial applications, emphasizing the need for accessible information and risk assessments of these alternatives (Wang, Cousins, Scheringer, & Hungerbühler, 2013).

Microbial Degradation of Fluorinated Compounds

The microbial degradation of polyfluoroalkyl chemicals, which may include compounds structurally similar to 7-Fluorochroman-3-carboxylic acid, is crucial for understanding their environmental fate. Liu and Avendaño's review (2013) discusses the biodegradability of these compounds, providing insights into their potential environmental impacts and the effectiveness of microbial degradation as a remediation strategy (Liu & Avendaño, 2013).

Biochemical Insights and Applications

Carboxylic acids, including 7-Fluorochroman-3-carboxylic acid, are of significant interest in biochemical applications due to their role as precursors for industrial chemicals. Jarboe et al. (2013) review the impact of carboxylic acids on microbial biocatalysts, which is fundamental for the production of bio-renewable chemicals. This research elucidates the inhibitory effects of carboxylic acids on microbes and strategies to enhance microbial tolerance for improved industrial processes (Jarboe, Royce, & Liu, 2013).

Analytical Methodologies

The analysis and detection of carboxylic acids, including fluorinated variants, are critical for both environmental monitoring and biochemical research. Mukherjee and Karnes (1996) review the use of ultraviolet and fluorescence derivatization reagents for carboxylic acids, highlighting methodologies that enhance the sensitivity and selectivity of detection in high-performance liquid chromatography (HPLC) (Mukherjee & Karnes, 1996).

properties

IUPAC Name

7-fluoro-3,4-dihydro-2H-chromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c11-8-2-1-6-3-7(10(12)13)5-14-9(6)4-8/h1-2,4,7H,3,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWDJJPHDKFWADW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=C1C=CC(=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluorochroman-3-carboxylic acid

CAS RN

1410797-04-4
Record name 7-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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